molecular formula C7H11ClN2O B1504315 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride CAS No. 668972-71-2

2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride

Cat. No.: B1504315
CAS No.: 668972-71-2
M. Wt: 174.63 g/mol
InChI Key: BJBMBDVTTCJINR-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, and a pyrrole ring. It is commonly used in research and development due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is widely used in scientific research due to its versatile properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanol

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone

  • 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

2-amino-1-(1-methylpyrrol-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(9)7(10)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBMBDVTTCJINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697640
Record name 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668972-71-2
Record name 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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